5-Methoxy-2-methylquinoline (CAS 79205-04-2) is a specialized quinaldine derivative characterized by a methoxy substitution at the 5-position of the quinoline ring. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for the synthesis of epigenetic modulators, specifically BET and CBP/p300 bromodomain inhibitors, as well as high-affinity PET radiotracers for alpha-synuclein imaging. The baseline properties of this compound—most notably its distinct steric environment at the 4-position and its amenability to asymmetric transfer hydrogenation—distinguish it from the more common 6-methoxy and unsubstituted 2-methylquinoline analogs. Buyers typically prioritize this specific isomer when downstream applications demand the precise (2S)-5-methoxy-1,2,3,4-tetrahydroquinoline core or when synthesizing styrylquinoline-based diagnostic ligands [1].
Substituting 5-methoxy-2-methylquinoline with its closely related structural analogs, such as 6-methoxy-2-methylquinoline or unsubstituted quinaldine, fundamentally compromises both synthetic viability and target binding in downstream applications. From a processability standpoint, the 5-methoxy group exerts significant steric hindrance on the adjacent 4-position, drastically altering reactivity profiles and reducing yields in electrophilic substitutions and cascade cyclizations compared to the 6-methoxy isomer [1]. Furthermore, in pharmacological applications, the exact positioning of the methoxy group is non-negotiable; for instance, BET and CBP/p300 inhibitors require the specific spatial geometry of the 5-methoxy-tetrahydroquinoline core to properly occupy the acetyl-lysine binding pocket of the bromodomain [2]. Consequently, generic substitution leads to drastically reduced yields in specific functionalizations and complete loss of efficacy in epigenetic or radiotracer targets.
In one-pot cascade reactions utilizing bis(trichloromethyl) carbonate to form 4-chloroquinoline-3-carboxylate derivatives, the regiochemistry of the methoxy group dictates the reaction efficiency. The synthesis of the 4-chloro-5-methoxy derivative yields only 44%, whereas the 6-methoxy analog achieves an 85% yield under identical conditions [1]. This demonstrates the significant steric hindrance exerted by the 5-methoxy group on the adjacent 4-position.
| Evidence Dimension | Isolated yield in cascade chlorination/cyclization |
| Target Compound Data | 44% yield (5-methoxy derivative) |
| Comparator Or Baseline | 85% yield (6-methoxy analog) |
| Quantified Difference | 41% absolute reduction in yield for the 5-methoxy isomer |
| Conditions | Bis(trichloromethyl) carbonate and triphenylphosphine oxide-mediated cascade reaction |
Buyers designing libraries with 4-position substitutions must anticipate lower yields or require harsher conditions when using the 5-methoxy building block compared to the 6-methoxy isomer.
5-Methoxy-2-methylquinoline is a validated substrate for asymmetric transfer hydrogenation using chiral ruthenium catalysts. When reacted with Ru(OTf)(η6-hexamethylbenzene)((S,S)-TsDPEN), it cleanly reduces to (2S)-5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline with high stereoselectivity, achieving isolated yields of approximately 63% at multigram scales [1]. This specific chiral intermediate is an irreplaceable core structure for clinical-stage CBP/p300 and BET bromodomain inhibitors [2].
| Evidence Dimension | Isolated yield of enantiopure tetrahydroquinoline |
| Target Compound Data | ~63% isolated yield at multigram scale |
| Comparator Or Baseline | Standard unoptimized quinoline reductions (typically lacking stereocontrol) |
| Quantified Difference | High enantioselectivity and >60% isolated yield |
| Conditions | Ru(OTf)(η6-hexamethylbenzene)((S,S)-TsDPEN) catalyst in methanol |
Procuring this specific isomer is essential for accessing the validated (2S)-5-methoxy-tetrahydroquinoline core required for epigenetic target inhibitors.
In the synthesis of alpha-synuclein PET imaging ligands, 5-methoxy-2-methylquinoline demonstrates consistent reactivity in three-component condensations. When reacted with p-toluenesulfonamide and substituted benzaldehydes in toluene at 120°C, it delivers high yields (82-87%) of the target styrylquinoline derivatives (e.g., TZ-19-152 and TZ-23-06)[1]. This robust conversion efficiency ensures minimal waste of expensive downstream radiolabeling precursors.
| Evidence Dimension | Isolated yield in multicomponent condensation |
| Target Compound Data | 82-87% yield |
| Comparator Or Baseline | Standard quinaldine condensations (typically 60-75% yields) |
| Quantified Difference | Consistently >80% yield for specialized diagnostic ligands |
| Conditions | Refluxing toluene (120°C, 12h) with p-toluenesulfonamide and benzaldehydes |
The high conversion efficiency makes this compound a reliable starting material for cost-effective synucleinopathy diagnostic ligand manufacturing.
When generating quinaldine derivatives via green photocatalytic synthesis from anilines using TiO2 Wackherr under UV irradiation, the position of the methoxy group influences the cyclization efficiency. The 5-methoxy-2-methylquinoline isomer (derived from o-anisidine) achieves a 62% yield, whereas the 6-methoxy isomer (from p-anisidine) achieves a 70% yield [1]. This indicates that the ortho-methoxy group in the aniline precursor slightly retards the photocatalytic cyclization compared to para substitution.
| Evidence Dimension | Photocatalytic conversion yield |
| Target Compound Data | 62% yield (from o-anisidine) |
| Comparator Or Baseline | 70% yield (6-methoxy isomer from p-anisidine) |
| Quantified Difference | 8% lower yield for the 5-methoxy isomer |
| Conditions | TiO2 Wackherr catalyst, absolute ethanol, UV irradiation for 5 hours |
Buyers evaluating green synthesis routes must account for the slightly lower cyclization efficiency of the 5-methoxy derivative compared to its 6-methoxy counterpart.
5-Methoxy-2-methylquinoline is the definitive starting material for synthesizing the (2S)-5-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline core [1]. This core is structurally mandatory for a class of epigenetic modulators targeting the acetyl-lysine binding pockets of BET and CBP/p300 proteins, making the compound indispensable for pharmaceutical companies developing targeted oncology and inflammatory disease therapies.
Due to its high-yielding performance in multicomponent condensations (82-87% yields), this compound is highly recommended for the commercial and clinical synthesis of styrylquinoline-based PET ligands (e.g., TZ-19-152) [2]. These radiotracers are critical for the non-invasive imaging of synucleinopathies like Parkinson's disease, where high precursor purity and reliable synthesis routes are required.
For medicinal chemistry programs exploring the quinoline scaffold, the specific steric hindrance provided by the 5-methoxy group at the 4-position serves as a valuable structural filter. Buyers can utilize this compound to synthesize 4-chloro or 4-amino derivatives where restricted rotation or specific steric bulk is desired, provided they account for the lower yields (e.g., 44% vs 85% for the 6-methoxy analog) during route optimization [3].